molecular formula C12H8Cl2N2O B151086 4-chloro-N-(6-chloropyridin-3-yl)benzamide CAS No. 325457-99-6

4-chloro-N-(6-chloropyridin-3-yl)benzamide

Cat. No. B151086
CAS RN: 325457-99-6
M. Wt: 267.11 g/mol
InChI Key: FOYOGIUAMYSVIT-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-(6-chloropyridin-3-yl)benzamide is a benzamide derivative that is of interest due to its potential biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and evaluated for various biological activities, such as herbicide safening, antifungal activity, and RET kinase inhibition, which is relevant in cancer therapy .

Synthesis Analysis

The synthesis of related benzamide derivatives involves various organic synthesis techniques. For instance, the compound N-(4,6-dichloropyrimidine-2-yl)benzamide was synthesized and its structure confirmed by 1H NMR, 13C NMR, HRMS, IR, and single-crystal X-ray diffraction . Similarly, a series of novel 4-chloro-benzamides derivatives were designed and synthesized, with one compound, in particular, showing strong inhibition of RET kinase activity . These methods could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically confirmed using spectroscopic methods and single-crystal X-ray diffraction. For example, the crystal structure of a related compound was found to be stabilized by intermolecular hydrogen bonding interactions . The molecular structure analysis is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives can be complex and are often tailored to produce compounds with specific biological activities. The provided papers do not detail specific reactions for this compound, but they do discuss the biological assays that indicate the potential of these compounds in biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be inferred from related compounds. For instance, the thermal decomposition of metal complexes of a thiourea derivative benzamide was studied, and its electrochemical behavior was analyzed using cyclic voltammetry . These properties are important for the practical application and handling of these compounds.

Scientific Research Applications

  • Anti-Tubercular Activity : A study by Nimbalkar et al. (2018) synthesized derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. The compounds also demonstrated non-cytotoxic nature against the human cancer cell line HeLa, suggesting their safety profile for further investigation in anti-tubercular drug discovery (Nimbalkar et al., 2018).

  • Cancer Therapy : Han et al. (2016) discovered novel 4-chloro-benzamides derivatives as potent RET kinase inhibitors, which are relevant in cancer therapy. Specifically, compound I-8 demonstrated strong inhibition of RET kinase activity, suggesting that these benzamides are promising lead compounds for further exploration in cancer treatment (Han et al., 2016).

  • Metal Complexes and Antioxidant Activities : Yeşilkaynak (2016) synthesized and characterized a thiourea derivative of 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide and its metal complexes. The study explored their antioxidant activities, indicating potential applications in this area (Yeşilkaynak, 2016).

  • Potassium Channel Openers for Epilepsy Treatment : A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers were identified by Amato et al. (2011) for potential use in treating epilepsy and pain. The study highlighted the development of specific compounds that showed efficacy in rodent models of epilepsy and pain (Amato et al., 2011).

  • Drug Metabolism and Disposition : Yue et al. (2011) investigated the metabolic fate and disposition of 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide (GDC-0449, vismodegib) in rats and dogs. This study is significant for understanding the absorption, distribution, metabolism, and excretion of this compound in drug development processes (Yue et al., 2011).

Mechanism of Action

Target of Action

The primary target of ICA 110381 is the voltage-gated potassium channel Kv7.2 . Kv7.2, also known as KCNQ2, is a crucial component of the M-current, a type of potassium current that helps regulate the excitability of neurons .

Mode of Action

ICA 110381 acts as an activator of the Kv7.2 channel . It induces rubidium efflux in an agonist-induced rubidium efflux assay using CHO cells . This interaction with its target leads to the opening of the Kv7.2 channels, allowing potassium ions to flow out of the neuron. This outflow of positive ions hyperpolarizes the neuron, making it less likely to fire an action potential .

Biochemical Pathways

The activation of Kv7.2 channels by ICA 110381 affects the neuronal excitability pathway . By increasing the M-current, ICA 110381 reduces the input resistance and shifts the resting membrane potential in a hyperpolarizing direction . This modulation of the neuronal excitability pathway can have significant downstream effects on neuronal signaling and communication.

Pharmacokinetics

It has been reported to have high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier . These properties suggest that ICA 110381 has good bioavailability.

Result of Action

The activation of Kv7.2 channels by ICA 110381 leads to a decrease in neuronal excitability . This reduction in excitability can have a variety of effects at the molecular and cellular level, depending on the specific neuronal circuits involved. Importantly, ICA 110381 has been shown to have anticonvulsive properties , reducing seizure number and increasing the current threshold for seizure induction by amygdala-kindling in rats .

Action Environment

The action, efficacy, and stability of ICA 110381 can be influenced by various environmental factorsFor instance, the compound should be stored at room temperature and in a dark place for stability

properties

IUPAC Name

4-chloro-N-(6-chloropyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-9-3-1-8(2-4-9)12(17)16-10-5-6-11(14)15-7-10/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYOGIUAMYSVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of ICA 110381 and how does it affect chloride secretion in the colon?

A1: ICA 110381 is a specific activator of Kv7.2/Kv7.3 potassium channels [, ]. These channels play a crucial role in regulating neuronal excitability by generating a hyperpolarizing potassium current. When ICA 110381 activates Kv7.2/7.3 channels in enteric neurons within the submucosal plexus of the colon, it leads to neuronal hyperpolarization and reduces their excitability []. This, in turn, inhibits the release of neurotransmitters that stimulate chloride secretion from epithelial cells, ultimately decreasing chloride secretion in the colon [].

Q2: What is the evidence that ICA 110381 acts specifically on Kv7.2/7.3 channels to exert its inhibitory effect on chloride secretion?

A2: Several lines of evidence support the specificity of ICA 110381 for Kv7.2/7.3 channels:

  • Flupirtine, a non-selective Kv7 channel activator, inhibits chloride secretion similarly to ICA 110381, suggesting the involvement of Kv7 channels [].
  • ICA 110381 does not affect chloride secretion when applied directly to epithelial cells (T84 cell line), indicating it acts on neuronal rather than epithelial targets [].
  • Immunofluorescence studies confirm the presence of Kv7.2 and Kv7.3 channel proteins in the submucosa of the mouse distal colon, where ICA 110381 exerts its effects [].
  • In a separate study using human iPSC-derived sensory neurons, ICA 110381 successfully hyperpolarized resting membrane potential and modulated neuronal excitability, further supporting its action on Kv7.2/7.3 channels [].

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